Pitiamide A
Description
Pitiamide A is a chlorinated fatty acid amide first isolated from marine cyanobacteria associated with the coral Porites cylindrica in the Mariana Islands . Structurally, it features a terminal chlorinated conjugated diene, an isolated C-C double bond, and a methyl-substituted alkyl chain with an α-keto methyl group . Its molecular formula, C21H34ClNO2, includes five degrees of unsaturation, confirmed via HRESIMS and NMR spectroscopy . This compound exhibits potent anti-proliferative activity against HCT116 colorectal cancer cells (IC50 = 1–5 μM) and modulates cellular functions, including plasma membrane hyperpolarization and intracellular calcium ion elevation at micromolar concentrations .
Properties
Molecular Formula |
C22H36ClNO2 |
|---|---|
Molecular Weight |
382 g/mol |
IUPAC Name |
(E)-N-[(9E,11E)-12-chloro-3,6-dimethyl-5-oxododeca-9,11-dienyl]oct-4-enamide |
InChI |
InChI=1S/C22H36ClNO2/c1-4-5-6-7-11-14-22(26)24-17-15-19(2)18-21(25)20(3)13-10-8-9-12-16-23/h6-9,12,16,19-20H,4-5,10-11,13-15,17-18H2,1-3H3,(H,24,26)/b7-6+,9-8+,16-12+ |
InChI Key |
TUUKQSSERLFGKD-GEOWMXDOSA-N |
Isomeric SMILES |
CCC/C=C/CCC(=O)NCCC(C)CC(=O)C(C)CC/C=C/C=C/Cl |
Canonical SMILES |
CCCC=CCCC(=O)NCCC(C)CC(=O)C(C)CCC=CC=CCl |
Synonyms |
pitiamide A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The absence of the α-keto methyl group and elongation of the alkyl chain in Pitiamide B isomers reduce anti-proliferative potency by 4–5-fold compared to this compound .
- The stereochemistry of the chlorinated diene directly influences membrane interaction, as seen in differential calcium ion mobilization effects .
Columbamides A–C
Columbamides are di- and tri-chlorinated acyl amides from cultured cyanobacteria, structurally distinct from this compound but sharing halogenation patterns :
Key Findings :
- Columbamides prioritize cannabinoid receptor interactions over ion channel modulation, likely due to their acetoxy and N-methyl amide groups .
- The gem-dichloro group in Columbamide B enhances receptor binding, highlighting halogenation as a critical driver of target specificity .
Malyngamides and Jamaicamides
These fatty acid amides, also from marine cyanobacteria, share a lipid backbone with this compound but diverge in functional groups and bioactivity :
Key Findings :
- Malyngamides and Jamaicamides lack the α-keto methyl group but incorporate epoxyquinone or polyketide chains, shifting their activity toward neuronal targets .
- This compound’s anti-cancer effects contrast with Malyngamide C’s analgesic properties, underscoring how minor structural changes redirect biological function .
Structural-Activity Relationship (SAR) Insights
- Halogenation : Chlorination enhances membrane permeability and target binding, as seen in this compound’s ion channel effects versus Columbamides’ receptor affinity .
- Alkyl Chain Length : Longer chains (e.g., Pitiamide B) reduce anti-proliferative potency, suggesting steric hindrance at the target site .
- Functional Groups : The α-keto methyl group in this compound is critical for its unique bioactivity; its absence in analogs diminishes efficacy .
Q & A
Q. What are the primary methods for isolating and characterizing Pitiamide A from marine cyanobacteria?
this compound is isolated through bioassay-guided fractionation from marine cyanobacterial assemblages. Cytotoxicity screening is performed using HCT116 cells treated with this compound dissolved in ethanol. Cell viability is assessed via MTT assay after 24-hour exposure, followed by spectrophotometric quantification. Structural characterization likely involves spectroscopic techniques (e.g., NMR, MS), though specific methods are inferred from its classification as a chlorinated fatty acid amide .
Q. What standard assays are used to evaluate the cytotoxic effects of this compound?
The MTT assay is the primary method: HCT116 cells are treated with this compound for 24 hours, incubated with MTT reagent for 48 hours, and viability is measured. Experiments are conducted in triplicate, with IC50 values calculated using nonlinear regression in GraphPad Prism .
Q. How is intracellular calcium flux measured in studies involving this compound?
Cells are seeded in poly-D-lysine-coated 96-well plates, pre-treated with HEPES-buffered saline, and loaded with FLIPR calcium assay dye. After 2-hour incubation, compounds are added via FlexStation3, and fluorescence is monitored to quantify calcium flux .
Advanced Research Questions
Q. How can researchers optimize experimental parameters in membrane potential assays for this compound?
Key parameters include cell density (2.5×10⁴ cells/well), pre-incubation time (6 hours), and reagent handling (1-hour dye incubation). Consistency in buffer composition (20 mM HEPES, pH 7.4) and plate coatings (poly-D-lysine) ensures reproducibility. Kinetic measurements using FlexStation3 minimize variability .
Q. What strategies address contradictory bioactivity data in this compound studies?
Triplicate experimental designs and statistical validation (e.g., GraphPad Prism) reduce variability. Orthogonal assays, such as comparing membrane depolarization with calcium flux, clarify mechanisms. Structural analogs (e.g., Pitiamide B) help distinguish compound-specific effects .
Q. How to design mechanistic studies to elucidate this compound's multifunctional effects?
Combine functional assays (e.g., calcium imaging, membrane potential) with transcriptomic profiling (e.g., apoptosis-related genes) or pharmacological inhibitors. Real-time kinetic measurements (FlexStation3) and dose-response curves enhance mechanistic insights .
Q. What frameworks guide hypothesis-driven research on this compound's therapeutic potential?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT framework:
Q. How to ensure data quality in cytotoxicity assays for this compound?
Standardize cell passage numbers, serum batch consistency, and solvent controls (e.g., ethanol vehicle). Use triplicate wells per concentration and validate IC50 calculations with nonlinear regression models. Cross-check results with viability assays like ATP-based luminescence .
Methodological Considerations
Q. What are common pitfalls in replicating this compound's reported bioactivities?
Variability in cyanobacterial source material, solvent stability (ethanol vs. DMSO), and cell line passage number can affect results. Pre-screen cyanobacterial extracts for batch consistency and validate compound purity via HPLC .
Q. How to integrate multi-omics data with this compound's functional assays?
Correlate transcriptomic/proteomic datasets (e.g., apoptosis pathways) with functional readouts (e.g., IC50, calcium flux). Use pathway analysis tools (e.g., Ingenuity, MetaboAnalyst) to identify mechanistic hubs .
Data Analysis & Interpretation
Q. How to resolve discrepancies between this compound's in vitro and in vivo efficacy?
Optimize pharmacokinetic parameters (e.g., solubility, bioavailability) using prodrug strategies or nanoformulations. Validate in vivo models with orthotopic xenografts and compare tumor penetration metrics .
Q. What statistical approaches are critical for dose-response studies of this compound?
Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) with Hill slope analysis. Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) to identify significance thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
